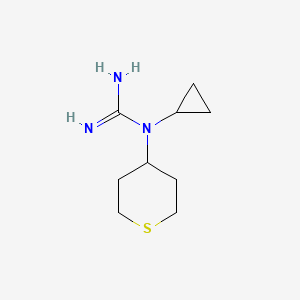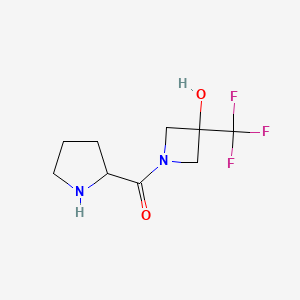
1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine
Overview
Description
1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine is a compound known for its potent and selective antagonistic properties towards the N-methyl-D-aspartate (NMDA) receptor. This compound has been studied for its potential therapeutic effects in various neurological and psychiatric disorders, including depression, anxiety, and chronic pain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine typically involves the reaction of cyclopropylamine with tetrahydro-2H-thiopyran-4-yl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment for mixing, reaction, and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiopyran ring.
Reduction: Reduced forms of the guanidine group.
Substitution: Substituted guanidine derivatives.
Scientific Research Applications
1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Studied for its effects on NMDA receptors and its potential role in modulating synaptic plasticity.
Medicine: Investigated for its therapeutic potential in treating neurological and psychiatric disorders such as depression, anxiety, and chronic pain.
Mechanism of Action
The compound exerts its effects by selectively antagonizing the NMDA receptor, a type of glutamate receptor in the brain. By blocking the activity of this receptor, 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine can modulate synaptic transmission and plasticity, which are critical processes in learning, memory, and the development of certain neurological conditions.
Comparison with Similar Compounds
Similar Compounds
1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine: Similar in structure but with a pyran ring instead of a thiopyran ring.
A-889425: Another name for 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine, highlighting its role as an NMDA receptor antagonist.
Uniqueness
This compound is unique due to its specific antagonistic action on the NMDA receptor, which makes it a valuable compound for research into neurological and psychiatric disorders. Its structural features, such as the cyclopropyl and thiopyran rings, contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
1-cyclopropyl-1-(thian-4-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3S/c10-9(11)12(7-1-2-7)8-3-5-13-6-4-8/h7-8H,1-6H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEFWGLHPPJWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSCC2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol](/img/structure/B1477483.png)







![2-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1477498.png)
